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molecular formula C4H6O4Pd B110540 palladium(II) acetate CAS No. 3375-31-3

palladium(II) acetate

Cat. No. B110540
M. Wt: 224.5 g/mol
InChI Key: YJVFFLUZDVXJQI-UHFFFAOYSA-L
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Patent
US07312360B2

Procedure details

Into 12 mL of dry DMF in an oven dried, nitrogen filled tube was placed M (3.0 g, 15 mmol), 1-iodo-3-bromobenzene (1.6 mL, 13 mmol), palladium(II)acetate (0.42 g, 1.9 mmol), tetrabutylammoniumchloride (3.5 g, 13 mmol), and solid NaHCO3 (2.6 g, 31 mmol). The tube was sealed and heated to 80° C. for 16 hours. The cooled reaction mixture was diluted with EtOAc, passed through a small plug of silica gel to remove the catalyst, and extracted 2× with brine. The solution was then dried over Na2SO4, concentrated, and purified by flash chromatography eluting with 2:1 and 1:1 heptane: EtOAc to afford N (1.8 g, 5 mmol, 40%) (MS;M+H: 356.1, 358.1). Likewise N′ was formed (0.92 g, 3.1 mmol, 77%) (MS;M+H: 293.2) from M (1.0 g, 5 mmol), 3-iodoaniline (0.5 mL, 4.2 mmol), Pd(OAc)2 (0.14 g, 0.62 mmol), Bu4NCl (1.16 g, 4.2 mmol), and NaHCO3 (0.87 g, 10 mmol) in 4 mL of dry DMF.
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
catalyst
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
0.42 g
Type
reactant
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Four
Quantity
3.5 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Br)[CH:3]=1.[C:9]([O-:12])(=[O:11])[CH3:10].[Pd+2:13].[C:14]([O-:17])(=[O:16])[CH3:15].[C:18]([O-:21])([OH:20])=[O:19].[Na+:22].C[N:24](C=O)C>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.CCOC(C)=O>[I:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[NH2:24].[CH3:10][C:9]([O-:12])=[O:11].[CH3:15][C:14]([O-:17])=[O:16].[Pd+2:13].[C:18]([O-:21])([OH:20])=[O:19].[Na+:22] |f:1.2.3,4.5,7.8,11.12.13,14.15|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
1.16 g
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-]
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
IC1=CC(=CC=C1)Br
Step Three
Name
Quantity
0.42 g
Type
reactant
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Four
Name
Quantity
2.6 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
3.5 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Into 12 mL of dry DMF in an oven dried
CUSTOM
Type
CUSTOM
Details
nitrogen filled tube was placed
CUSTOM
Type
CUSTOM
Details
The tube was sealed
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
EXTRACTION
Type
EXTRACTION
Details
extracted 2× with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was then dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
WASH
Type
WASH
Details
eluting with 2:1 and 1:1 heptane
CUSTOM
Type
CUSTOM
Details
EtOAc to afford N (1.8 g, 5 mmol, 40%) (MS;M+H: 356.1, 358.1)

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.2 mmol
AMOUNT: VOLUME 0.5 mL
Name
Type
product
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.62 mmol
AMOUNT: MASS 0.14 g
Name
Type
product
Smiles
C(=O)(O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10 mmol
AMOUNT: MASS 0.87 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07312360B2

Procedure details

Into 12 mL of dry DMF in an oven dried, nitrogen filled tube was placed M (3.0 g, 15 mmol), 1-iodo-3-bromobenzene (1.6 mL, 13 mmol), palladium(II)acetate (0.42 g, 1.9 mmol), tetrabutylammoniumchloride (3.5 g, 13 mmol), and solid NaHCO3 (2.6 g, 31 mmol). The tube was sealed and heated to 80° C. for 16 hours. The cooled reaction mixture was diluted with EtOAc, passed through a small plug of silica gel to remove the catalyst, and extracted 2× with brine. The solution was then dried over Na2SO4, concentrated, and purified by flash chromatography eluting with 2:1 and 1:1 heptane: EtOAc to afford N (1.8 g, 5 mmol, 40%) (MS;M+H: 356.1, 358.1). Likewise N′ was formed (0.92 g, 3.1 mmol, 77%) (MS;M+H: 293.2) from M (1.0 g, 5 mmol), 3-iodoaniline (0.5 mL, 4.2 mmol), Pd(OAc)2 (0.14 g, 0.62 mmol), Bu4NCl (1.16 g, 4.2 mmol), and NaHCO3 (0.87 g, 10 mmol) in 4 mL of dry DMF.
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
catalyst
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
0.42 g
Type
reactant
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Four
Quantity
3.5 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Br)[CH:3]=1.[C:9]([O-:12])(=[O:11])[CH3:10].[Pd+2:13].[C:14]([O-:17])(=[O:16])[CH3:15].[C:18]([O-:21])([OH:20])=[O:19].[Na+:22].C[N:24](C=O)C>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.CCOC(C)=O>[I:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[NH2:24].[CH3:10][C:9]([O-:12])=[O:11].[CH3:15][C:14]([O-:17])=[O:16].[Pd+2:13].[C:18]([O-:21])([OH:20])=[O:19].[Na+:22] |f:1.2.3,4.5,7.8,11.12.13,14.15|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
1.16 g
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-]
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
IC1=CC(=CC=C1)Br
Step Three
Name
Quantity
0.42 g
Type
reactant
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Four
Name
Quantity
2.6 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
3.5 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Into 12 mL of dry DMF in an oven dried
CUSTOM
Type
CUSTOM
Details
nitrogen filled tube was placed
CUSTOM
Type
CUSTOM
Details
The tube was sealed
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
EXTRACTION
Type
EXTRACTION
Details
extracted 2× with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was then dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
WASH
Type
WASH
Details
eluting with 2:1 and 1:1 heptane
CUSTOM
Type
CUSTOM
Details
EtOAc to afford N (1.8 g, 5 mmol, 40%) (MS;M+H: 356.1, 358.1)

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.2 mmol
AMOUNT: VOLUME 0.5 mL
Name
Type
product
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.62 mmol
AMOUNT: MASS 0.14 g
Name
Type
product
Smiles
C(=O)(O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10 mmol
AMOUNT: MASS 0.87 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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